Physical and chemical properties of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-
Physical and chemical properties of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, also known as N-(3-butenyl)maleimide. This bifunctional molecule, possessing both a reactive maleimide ring and a terminal alkene, holds significant potential in drug development, polymer science, and bioconjugation. This document serves as a central resource for researchers, offering detailed information on its synthesis, characterization, and applications, supported by established scientific literature.
Introduction
1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- (N-(3-butenyl)maleimide) is a derivative of maleimide, a well-established class of compounds in organic synthesis.[1] The core of its utility lies in its dual functionality. The maleimide group is a highly efficient Michael acceptor, reacting with high specificity towards thiol groups, a cornerstone of modern bioconjugation techniques for creating antibody-drug conjugates (ADCs) and other targeted therapies.[2][3] The presence of the 3-butenyl group, a terminal alkene, introduces a second reactive handle for a variety of chemical transformations, including polymerization and photochemical cycloadditions.[4][5] This guide will delve into the specific attributes of this molecule, providing the necessary technical details for its effective use in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in experimental settings.
Physical Properties
While extensive experimental data for this specific compound is not widely published, properties can be inferred from related N-alkyl maleimides and general chemical principles.
Table 1: Physical Properties of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-
| Property | Value | Source/Comment |
| CAS Number | 102506-49-0 | - |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | - |
| Physical Form | Expected to be a solid or liquid at room temperature. | Based on similar N-alkyl maleimides.[6][7] |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | - |
| Solubility | Expected to be soluble in a range of organic solvents such as acetone, dichloromethane, DMSO, and DMF. Limited solubility in water is anticipated.[6][8] | - |
Spectral Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the butenyl and maleimide protons. The two protons on the maleimide double bond would appear as a singlet around δ 6.7-7.0 ppm. The protons of the butenyl group would exhibit distinct multiplets: a multiplet for the terminal vinyl protons (CH2=) around δ 4.9-5.9 ppm, a multiplet for the adjacent methine proton (-CH=) in the same region, a triplet for the methylene group attached to the nitrogen (-N-CH2-) around δ 3.5-3.8 ppm, and a multiplet for the methylene group adjacent to the double bond (-CH2-CH=) around δ 2.3-2.5 ppm.[9][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbons of the maleimide ring are expected around δ 170 ppm. The olefinic carbons of the maleimide ring would appear around δ 134 ppm. The carbons of the butenyl group would have characteristic shifts, with the terminal alkene carbons appearing between δ 115-140 ppm.[9][11]
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl groups (C=O) of the imide function, typically in the range of 1700-1780 cm⁻¹. A C=C stretching vibration for the maleimide ring would be observed around 1600 cm⁻¹. The terminal alkene of the butenyl group would show a C=C stretch around 1640 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z 151, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the butenyl side chain.
Synthesis and Purification
The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step procedure.[12][13]
General Synthesis Protocol
-
Amic Acid Formation: Maleic anhydride is reacted with 3-buten-1-amine in a suitable solvent, such as acetone or DMF, at room temperature. This reaction forms the corresponding N-(3-butenyl)maleamic acid.[14][15]
-
Cyclization (Imidation): The maleamic acid intermediate is then cyclized to the maleimide. This is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate, or by azeotropic removal of water in a solvent like toluene with an acid catalyst.[13][14][15]
Caption: General two-step synthesis of N-substituted maleimides.
Purification
Purification of the final product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel.[15][16] The choice of solvent will depend on the polarity of the compound and any impurities.
Chemical Reactivity and Stability
The reactivity of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is dominated by the electrophilic maleimide double bond and the nucleophilic terminal alkene.
Reactivity of the Maleimide Group
The maleimide moiety is highly reactive towards thiols via a Michael addition reaction, forming a stable thioether linkage.[3][17] This reaction is highly specific for thiols, especially in the pH range of 6.5-7.5, where the reaction with amines is significantly slower.[2][18]
Caption: Michael addition of a thiol to the maleimide group.
The stability of the resulting thiosuccinimide adduct can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols.[19][20] However, strategies exist to improve the stability of these linkages.[18][20]
Reactivity of the Butenyl Group
The terminal alkene of the 3-butenyl group offers a second site for chemical modification. It can participate in various reactions, including:
-
Polymerization: The alkene can undergo radical or other types of polymerization to form polymers with pendant maleimide groups. These polymers can then be cross-linked or functionalized through the maleimide moiety.[13]
-
Photochemical [2+2] Cycloaddition: The alkene can react with other alkenes or maleimides under photochemical conditions to form cyclobutane rings. This reaction is a powerful tool for creating complex molecular architectures.[4][16]
-
Diels-Alder Reactions: While less common for simple alkenes, the butenyl group could potentially act as a dienophile in Diels-Alder reactions under specific conditions.[21]
Stability
N-alkyl maleimides are generally stable compounds but can be sensitive to hydrolysis, especially at high pH.[8] The maleimide ring can open to form the unreactive maleamic acid. It is recommended to store maleimide-containing compounds in a dry environment and to use them in buffers with a pH between 6.5 and 7.5 for conjugation reactions.[2] The stability of the butenyl group is generally high under standard laboratory conditions.
Applications in Drug Development and Research
The dual functionality of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- makes it a versatile tool in several areas of research and development.
Bioconjugation and Drug Delivery
The primary application of the maleimide group is in bioconjugation, particularly for the site-specific modification of proteins and peptides at cysteine residues.[2][3] This allows for the attachment of various payloads, including:
-
Cytotoxic drugs: To create Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[19][22]
-
Fluorescent dyes and imaging agents: For tracking and diagnostic purposes.
-
Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.
The butenyl group can be used to further modify these bioconjugates, for example, by attaching them to polymer backbones or surfaces for drug delivery applications.
Caption: Workflow for bioconjugation and further functionalization.
Polymer and Materials Science
The ability of the butenyl group to undergo polymerization allows for the synthesis of polymers with pendant maleimide functionalities. These "clickable" polymers can be used to create:
-
Hydrogels: By cross-linking the polymer chains through the maleimide groups.[14]
-
Functional surfaces: By grafting the polymers onto surfaces and then immobilizing biomolecules or other ligands via the maleimide groups.
-
Dynamic and self-healing materials: By utilizing the reversible nature of some maleimide-based reactions.[5]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4][5][19]
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.[19][21]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is a valuable bifunctional molecule with significant potential in diverse scientific fields. Its well-defined reactivity, combining the specific thiol-reactivity of the maleimide group with the versatile chemistry of a terminal alkene, makes it a powerful tool for researchers in drug development, polymer chemistry, and bioconjugation. This guide has provided a comprehensive overview of its known and predicted properties, synthesis, and applications, serving as a foundational resource for its effective utilization in the laboratory. Further research into the specific physical and reactive properties of this compound will undoubtedly expand its applications and contribute to advancements in these fields.
References
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Publications. [Link]
-
Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]
-
Maleimides Designed for Self-Assembly and Reactivity on Graphene. MDPI. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. [Link]
-
Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ChemRxiv. [Link]
-
Facile Synthesis of Maleimide Bifunctional Linkers. ResearchGate. [Link]
-
A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. PMC. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry Europe. [Link]
-
Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation. ACS Publications. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC. [Link]
-
A novel application of maleimide for advanced drug delivery: in vitro | IJN. Dovepress. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. PMC. [Link]
-
Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]
-
On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
-
Maleimide - Wikipedia. Wikipedia. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]
-
Synthesis and Characterization of New Maleimide Polymers from Dapsone. Impactfactor. [Link]
-
A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. Acta Scientific. [Link]
-
Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips†. The Mrksich Group. [Link]
-
Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. MDPI. [Link]
-
Maleimide. Wikipedia. [Link]
-
N-Ethylmaleimide (NEM). MesGen Biotechnology. [Link]
-
1 H NMR spectra illustrating the reaction of maleimides with thiolated... ResearchGate. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. PMC. [Link]
Sources
- 1. Maleimide synthesis [organic-chemistry.org]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Frontiers | Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers [frontiersin.org]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 4144-22-3: N-tert-butylmaleimide | CymitQuimica [cymitquimica.com]
- 7. N - 叔丁基马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. impactfactor.org [impactfactor.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-(3-Buten-1-yl)phthalimide | C12H11NO2 | CID 339432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. mdpi.com [mdpi.com]
- 21. CompTox Chemicals Dashboard [comptox.epa.gov]
- 22. researchgate.net [researchgate.net]
